molecular formula C7H11F3 B13424947 1-Methyl-1-(trifluoromethyl)cyclopentane CAS No. 371917-22-5

1-Methyl-1-(trifluoromethyl)cyclopentane

Cat. No.: B13424947
CAS No.: 371917-22-5
M. Wt: 152.16 g/mol
InChI Key: YEQPTWSRALKSKW-UHFFFAOYSA-N
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Description

1-Methyl-1-(trifluoromethyl)cyclopentane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclopentane ring with a methyl group and a trifluoromethyl group attached to the same carbon atom. The presence of the trifluoromethyl group imparts unique chemical properties to the molecule, making it of interest in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-Methyl-1-(trifluoromethyl)cyclopentane can be achieved through several synthetic routes. One common method involves the reaction of cyclopentane with methyl and trifluoromethyl reagents under specific conditions. For example, the trifluoromethylation of cyclopentane can be carried out using trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to produce this compound in larger quantities. These methods often optimize reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

1-Methyl-1-(trifluoromethyl)cyclopentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation process typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often yield alcohols or alkanes as major products.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium or platinum complexes.

Scientific Research Applications

1-Methyl-1-(trifluoromethyl)cyclopentane has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals

    Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and metabolic pathways. The trifluoromethyl group serves as a bioisostere, mimicking the properties of other functional groups in biological systems.

    Medicine: The compound is investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent. Its ability to modulate specific molecular targets makes it a promising candidate for drug development.

    Industry: In industrial applications, this compound is used as a solvent or intermediate in the production of specialty chemicals and materials. Its chemical stability and low reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 1-Methyl-1-(trifluoromethyl)cyclopentane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. Once inside the cell, the compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Methyl-1-(trifluoromethyl)cyclopentane can be compared with other similar compounds, such as:

    Cyclopentane: A simple cycloalkane with no substituents. It lacks the unique properties imparted by the trifluoromethyl group.

    Methylcyclopentane: A cyclopentane ring with a single methyl group. It is less chemically stable and less bioactive compared to this compound.

    Trifluoromethylcyclopentane: A cyclopentane ring with a trifluoromethyl group. It shares some properties with this compound but lacks the additional methyl group, which can influence its reactivity and applications.

The uniqueness of this compound lies in the combination of the methyl and trifluoromethyl groups, which confer distinct chemical and biological properties to the molecule.

Properties

CAS No.

371917-22-5

Molecular Formula

C7H11F3

Molecular Weight

152.16 g/mol

IUPAC Name

1-methyl-1-(trifluoromethyl)cyclopentane

InChI

InChI=1S/C7H11F3/c1-6(7(8,9)10)4-2-3-5-6/h2-5H2,1H3

InChI Key

YEQPTWSRALKSKW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)C(F)(F)F

Origin of Product

United States

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